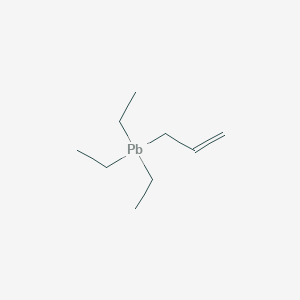

Triethyl(prop-2-en-1-yl)plumbane

Descripción

Triethyl(prop-2-en-1-yl)plumbane (CAS 13911-49-4) is an organolead compound with the formula (C₂H₅)₃PbCH₂CH=CH₂. It consists of a central lead atom bonded to three ethyl groups and one prop-2-en-1-yl (allyl) group. Organolead compounds are historically significant in industrial applications, though their use has declined due to toxicity concerns. The allyl substituent in this compound introduces unique reactivity patterns compared to other alkyl or aryl derivatives .

Propiedades

Número CAS |

13911-49-4 |

|---|---|

Fórmula molecular |

C9H20Pb |

Peso molecular |

335 g/mol |

Nombre IUPAC |

triethyl(prop-2-enyl)plumbane |

InChI |

InChI=1S/C3H5.3C2H5.Pb/c1-3-2;3*1-2;/h3H,1-2H2;3*1H2,2H3; |

Clave InChI |

KLTQMDIUYNITEG-UHFFFAOYSA-N |

SMILES canónico |

CC[Pb](CC)(CC)CC=C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Triethyl(prop-2-en-1-yl)plumbane typically involves the reaction of lead(II) acetate with triethyl(prop-2-en-1-yl)tin in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods: Industrial production of Triethyl(prop-2-en-1-yl)plumbane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. Safety measures are crucial due to the toxicity of lead compounds.

Análisis De Reacciones Químicas

Types of Reactions: Triethyl(prop-2-en-1-yl)plumbane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.

Reduction: Reduction reactions can convert Triethyl(prop-2-en-1-yl)plumbane to lower oxidation state lead compounds.

Substitution: The compound can undergo substitution reactions where the prop-2-en-1-yl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products:

Oxidation: Lead oxides and other lead-containing compounds.

Reduction: Lower oxidation state lead compounds.

Substitution: New organolead compounds with different functional groups.

Aplicaciones Científicas De Investigación

Triethyl(prop-2-en-1-yl)plumbane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.

Biology: Studied for its potential effects on biological systems, although its toxicity limits its use.

Medicine: Limited applications due to toxicity, but studied for potential therapeutic uses in very controlled environments.

Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism of action of Triethyl(prop-2-en-1-yl)plumbane involves its interaction with various molecular targets. The lead atom in the compound can form bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity and interference with cellular processes.

Comparación Con Compuestos Similares

Structural and Substituent Variations

Key structural analogs include:

Key Observations :

- Allyl vs. Phenyl : The allyl group in Triethyl(prop-2-en-1-yl)plumbane confers higher reactivity in allylic substitution or addition reactions compared to phenyl derivatives like Triethyl(phenyl)plumbane .

- Alkyne vs. Allyl : The hexynyl group in Triethyl-1-hexynylplumbane enables coordination via π-bonds, whereas the allyl group offers conjugation-driven reactivity .

Physical and Chemical Properties

- Volatility : Triethyl(prop-2-en-1-yl)plumbane is more volatile than triphenyl analogs (e.g., Triphenyl(prop-2-en-1-yl)plumbane) due to the smaller ethyl groups .

- Thermal Stability : Allyl-substituted plumbanes may exhibit lower thermal stability compared to trifluoromethyl derivatives (e.g., CF₃PbR₃), where electronegative substituents stabilize the Pb center .

- Solubility : The allyl group enhances solubility in organic solvents relative to saturated analogs like Triethylmethylplumbane .

Toxicity Profile

All organolead compounds are highly toxic, but substituents modulate bioavailability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.